molecular formula C9H13NO B099049 3-Methoxy-N,N-dimethylaniline CAS No. 15799-79-8

3-Methoxy-N,N-dimethylaniline

Cat. No. B099049
CAS RN: 15799-79-8
M. Wt: 151.21 g/mol
InChI Key: MOYHVSKDHLMMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N,N-dimethylaniline is a chemical compound that is a derivative of aniline, where the aniline nitrogen atom is substituted with two methyl groups and one of the hydrogen atoms on the aromatic ring is replaced by a methoxy group. This structure is a part of various chemical reactions and has significance in biochemical processes, including those with carcinogenic implications.

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-N,N-dimethylaniline can be complex and involve multiple steps. For instance, a high-yielding synthesis starting from 2,4-dimethylaniline was developed to produce methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, which involved N-alkylation, carbamoylation, hydrolysis, and intramolecular cyclization via a Friedel–Crafts reaction .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-N,N-dimethylaniline includes an aromatic ring with electron-donating substituents, which can influence its reactivity. The presence of the methoxy group can affect the electron distribution within the molecule, which is evident in the reactivity patterns observed in reductive cleavage reactions .

Chemical Reactions Analysis

3-Methoxy-N,N-dimethylaniline can undergo various chemical reactions. For example, resonance-stabilized radicals such as 2-cyano-2-propyl radicals and 2-methoxycarbonyl-2-propyl radicals react with dimethylaniline to form specific aniline derivatives. However, some radicals like benzyl radicals do not react with dimethylaniline, suggesting that electron transfer from dimethylaniline to radicals is a crucial step in these reactions . Additionally, the reductive cleavage of methoxy-substituted N,N-dimethylanilines has been studied, showing a clear order of reactivity and regioselectivity that is influenced by the substitution pattern on the aromatic ring .

Physical and Chemical Properties Analysis

Relevant Case Studies

A case study involving 3:4-dimethylaniline, a compound structurally related to 3-Methoxy-N,N-dimethylaniline, demonstrated its carcinogenic properties when fed to rats, leading to an increase in pituitary gland tumors. This highlights the biological significance and potential health risks associated with the compound and its derivatives .

Scientific Research Applications

1. Synthesis Applications

3-Methoxy-N,N-dimethylaniline plays a significant role in various synthesis processes. For instance, Crich and Rumthao (2004) utilized it in the synthesis of carbazomycin B, an antibiotic, demonstrating its utility in complex organic synthesis (Crich & Rumthao, 2004). Similarly, Bader and Hansen (1979) explored its use in the irradiation of 4-Allylated 2,6-Dimethylanilines in Methanol, highlighting its role in creating diverse chemical compounds (Bader & Hansen, 1979).

2. Chemical Reaction Studies

Studies have also focused on the behavior of 3-Methoxy-N,N-dimethylaniline in various chemical reactions. Kerr and Meth–Cohn (1971) investigated its ozonation, which helps understand its reactivity and potential applications in chemical synthesis (Kerr & Meth–Cohn, 1971). Azzena et al. (2002) explored its electron-transfer-induced reductive dealkoxylation, providing insights into its behavior in reduction reactions (Azzena, Dessanti, Melloni, & Pisano, 2002).

3. Industrial and Environmental Significance

The compound's role extends to industrial and environmental contexts. Okamoto and Kato (1991) studied its reduction in the presence of trichlorosilanes, indicating its potential in industrial applications (Okamoto & Kato, 1991). Gonçalves, Beland, and Marques (2001) examined its formation of DNA adducts, which is crucial for understanding its potential environmental and health impacts (Gonçalves, Beland, & Marques, 2001).

properties

IUPAC Name

3-methoxy-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10(2)8-5-4-6-9(7-8)11-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYHVSKDHLMMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166337
Record name 3-Methoxy-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-N,N-dimethylaniline

CAS RN

15799-79-8
Record name 3-Methoxy-N,N-dimethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015799798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-N,N-dimethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-N,N-dimethylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methoxy-N,N-dimethylaniline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methoxy-N,N-dimethylaniline
Reactant of Route 4
Reactant of Route 4
3-Methoxy-N,N-dimethylaniline
Reactant of Route 5
3-Methoxy-N,N-dimethylaniline
Reactant of Route 6
Reactant of Route 6
3-Methoxy-N,N-dimethylaniline

Citations

For This Compound
78
Citations
H Reed, TR Paul, WJ Chain - The Journal of organic chemistry, 2018 - ACS Publications
The special reactivity of N,N-dialkylaniline N-oxides allows practical and convenient access to electron-rich aryl halides. A complementary pair of reaction protocols allow for the …
Number of citations: 16 pubs.acs.org
ZL Shen, XZ Jiang - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
A facile synthesis of N,N-dimethylanilines (NNDMA) from primary aromatic amines and dimethyl carbonate (DMC) has been achieved for the first time in the presence of …
Number of citations: 22 www.sciencedirect.com
K Tanaka, K Sakuragi, H Ozaki, Y Takada - Chemical Communications, 2018 - pubs.rsc.org
The first enantioselective Friedel–Crafts alkylation of N,N-dialkylanilines with trans-β-nitrostyrene catalyzed by a homochiral metal–organic framework constructed from (R)-2,2′-…
Number of citations: 43 pubs.rsc.org
H Zhang - Russian Journal of General Chemistry, 2022 - Springer
Two new bidentate phosphate ligands have been synthesized by Pd-catalyzed coupling reactions, characterized and evaluated. An efficient and simple Pd-catalyzed synthetic method …
Number of citations: 1 link.springer.com
W Li, T Werner - Organic letters, 2017 - ACS Publications
The Michael reaction is a widely used reaction for the C–C coupling of electron-poor olefins and C(sp 3 )–H pronucleophiles. Herein we report the Michael reaction between alkenes …
Number of citations: 52 pubs.acs.org
B Chiranjeevi, B Vinayak… - European Journal of …, 2014 - Wiley Online Library
AC–O bond‐formation reaction that proceeds through C–H functionalization of N,N‐dialkylanilines at the ortho‐position is presented. The iron‐catalyzed selective ortho‐…
B Xiong, G Wang, L Wan, T Xiong, C Zhou… - …, 2018 - Wiley Online Library
An efficient brønsted acid‐catalyzed method for the para‐selective diazotization at the aromatic carbon‐hydrogen sites para to an amido substituent in nonpolar solvent is illustrated, …
PK Singh, VK Singh - Pure and Applied Chemistry, 2012 - degruyter.com
A modified tridentate pyridine bisoxazoline (pybox) ligand, possessing gem-diphenyl substitution at C-5 of the oxazoline rings, has been proved to be a very efficient ligand for …
Number of citations: 14 www.degruyter.com
C Dong, S Kodama, A Uematsu, A Nomoto… - The Journal of …, 2017 - ACS Publications
A convenient, novel, and metal-free method for the synthesis of 4,4′-diaminotriarylmethanes (DTMs) is described. This process is based on a one-pot condensation of benzylamines …
Number of citations: 19 pubs.acs.org
D Naskar, A Roy, WL Seibel, DE Portlock - Tetrahedron letters, 2003 - Elsevier
Tertiary aromatic amines can serve as amine substrates for the Petasis boronic acid–Mannich reaction, providing a practical synthetic route for the CC bond formation of α-(4-N,N-…
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.